7-Chloro-4-piperazin-1-yl-quinazoline is a significant compound in medicinal chemistry, primarily recognized for its potential therapeutic applications. This compound exhibits properties that make it a candidate for various pharmaceutical developments, particularly in the treatment of malaria and other diseases. The chemical structure consists of a quinazoline core substituted with a piperazine ring and a chlorine atom at the 7-position, which contributes to its biological activity.
The compound is classified under quinazoline derivatives, which are known for their diverse biological activities. The specific Chemical Abstracts Service (CAS) number for 7-Chloro-4-piperazin-1-yl-quinazoline is 837-52-5. It is often synthesized for research purposes and is available from various chemical suppliers, indicating its importance in scientific studies and pharmaceutical applications .
The synthesis of 7-Chloro-4-piperazin-1-yl-quinazoline has been explored through several methods:
The molecular formula of 7-Chloro-4-piperazin-1-yl-quinazoline is C13H14ClN3, with a molecular weight of approximately 247.73 g/mol. The structure features:
Property | Value |
---|---|
Molecular Weight | 247.73 g/mol |
Density | 1.257 g/cm³ |
Melting Point | 113 - 116 °C |
Boiling Point | 433.5 °C |
Flash Point | 216 °C |
7-Chloro-4-piperazin-1-yl-quinazoline can undergo various chemical reactions, including:
The mechanism of action for 7-Chloro-4-piperazin-1-yl-quinazoline primarily involves its role as an inhibitor in biochemical pathways:
The physical properties of 7-Chloro-4-piperazin-1-yl-quinazoline contribute to its usability in various applications:
The compound's density (1.257 g/cm³), melting point (113 - 116 °C), and boiling point (433.5 °C) indicate its physical robustness suitable for various chemical processes .
7-Chloro-4-piperazin-1-yl-quinazoline has several important applications in scientific research:
The core synthesis of 7-chloro-4-(piperazin-1-yl)quinazoline relies on regioselective nucleophilic aromatic substitution (SNAr) at the C4 position of 4,7-dichloroquinoline. This reaction exploits the enhanced electrophilicity of the C4 chlorine atom compared to C7 due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring. Piperazine acts as a bidentate nucleophile, requiring strict stoichiometric control to prevent bis-adduct formation. Patent US9206133B2 details a molar ratio of 1:1.5 (4,7-dichloroquinoline:piperazine) in dichloromethane at 25°C, achieving >85% yield within 6 hours [1]. The C7 chlorine remains intact due to its lower reactivity, preserving it for downstream functionalization in hybrid drug development [2] [4].
Table 1: Solvent Optimization for Nucleophilic Substitution
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (C4:C7) |
---|---|---|---|---|
Dichloromethane | 25 | 6 | 85 | >99:1 |
Methanol | 25 | 8 | 78 | 98:2 |
n-Hexane | 25 | 24 | 45 | 95:5 |
Toluene | 80 | 4 | 92 | 99:1 |
Ethanol | 78 | 5 | 89 | 97:3 |
Crystalline engineering studies reveal that substituting piperazine with N-methylpiperazine alters molecular conformation, increasing the dihedral angle between quinoline and piperazine rings to 39.1°. This impacts crystal packing efficiency and dissolution properties of the final API [6].
Solvent polarity critically influences reaction kinetics and product distribution in SNAr reactions. Protic polar solvents like methanol facilitate piperazine solubility but risk competitive solvolysis, particularly at elevated temperatures. Kinetic studies referenced in CN103596927A demonstrate that dichloromethane (ε = 8.9) provides optimal nucleophile activation with minimal side reactions, while aprotic solvents like DMF accelerate the reaction but complicate purification [7] [8].
Reaction temperature profoundly impacts impurity profiles. At 25°C, the main reaction proceeds at 0.15 h⁻¹, whereas reflux conditions (40°C for dichloromethane) increase the rate to 0.38 h⁻¹ but promote dimeric piperazine byproducts. The reaction follows second-order kinetics, with an activation energy (Eₐ) of 58 kJ/mol, as determined by HPLC monitoring [1].
Table 2: Kinetic Parameters in Different Solvents
Solvent | Dielectric Constant (ε) | k (h⁻¹) at 25°C | Eₐ (kJ/mol) | Byproduct Formation (%) |
---|---|---|---|---|
Dichloromethane | 8.9 | 0.15 | 58 | <2 |
Methanol | 32.7 | 0.22 | 45 | 5–8 |
Toluene | 2.4 | 0.08 | 72 | <1 |
DMF | 36.7 | 0.41 | 38 | 10–15 |
Ethanol | 24.3 | 0.18 | 50 | 3–5 |
Reflux in 2-propanol (82°C) for 4 hours achieves near-quantitative conversion but requires stringent oxygen exclusion to prevent piperazine oxidation [9]. Post-reaction workup typically involves water washing to remove excess piperazine hydrochloride salts, followed by solvent distillation under reduced pressure to isolate the crude product [5].
4,5-Dichloroquinoline is a persistent impurity in commercial 4,7-dichloroquinoline starting material (1–4% concentration), arising from regioisomeric contamination during quinoline halogenation. This impurity co-crystallizes with the target compound, demanding multistage purification. Patent CN103596927A describes a crystallization process using 2-propanol/ethyl acetate (1:3 v/v), reducing 4,5-dichloroquinoline to <0.3% w/w [7]. Differential solubility is exploited by first dissolving the crude product in minimal isopropanol at 60°C, followed by dropwise addition of n-hexane to induce crystallization [9].
Polymorphic control is critical for pharmaceutical consistency. Hydrate screening reveals that 7-chloro-4-(piperazin-1-yl)quinazoline forms a stable monohydrate (P21/c space group) when crystallized from aqueous mixtures. This hydrate exhibits a hydrogen-bonded network involving water bridges between the pyridinic nitrogen and piperazinyl N-H groups, as confirmed by single-crystal X-ray diffraction [6]. Anhydrous forms, obtained via azeotropic distillation with toluene, melt at 112–114°C, while hydrates melt at 82–83°C with decomposition [6] [9].
Table 3: Purification Methods and Impurity Profiles
Purification Method | Solvent Ratio | Impurity Level (%) | Crystal Form | Yield Recovery (%) |
---|---|---|---|---|
Isopropanol Recrystallization | Neat | 0.4 | Anhydrous | 75 |
Ethyl Acetate/n-Hexane | 1:4 | 0.2 | Anhydrous | 68 |
Water Slurry | — | 1.2 | Monohydrate | >90 |
Chromatography (SiO₂) | DCM:MeOH (9:1) | <0.1 | Amorphous | 60 |
Powder X-ray diffraction (PXRD) is indispensable for polymorph identification. The monohydrate form displays characteristic peaks at 2θ = 7.2°, 14.8°, and 26.5°, distinguishing it from anhydrous forms (peaks at 9.0°, 18.3°, and 27.1°) [6] [7]. Industrial-scale processes employ continuous crystallization with in-line PXRD monitoring to ensure polymorphic purity during isolation [7].
Concluding Remarks
The synthetic optimization of 7-chloro-4-(piperazin-1-yl)quinazoline exemplifies the interplay between reaction engineering and crystallization science. Advances in solvent selection, kinetic control, and polymorph screening have enabled reproducible production of this high-value scaffold for antimalarial and anticancer hybrid molecules. Future developments will likely focus on catalytic processes to minimize piperazine waste and continuous manufacturing to enhance crystal form control.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3